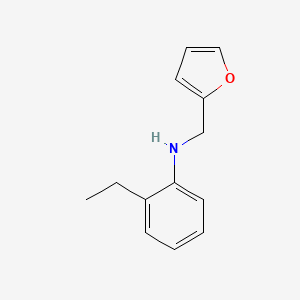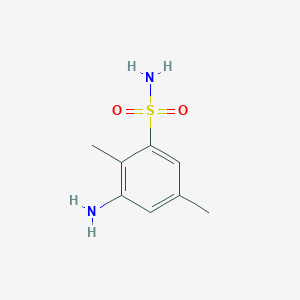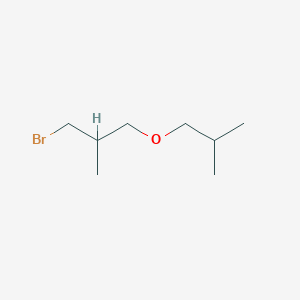
(But-3-yn-2-yl)(2,2-dimethylpropyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(But-3-yn-2-yl)(2,2-dimethylpropyl)amine is an organic compound characterized by the presence of an alkyne group and a tertiary amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (But-3-yn-2-yl)(2,2-dimethylpropyl)amine typically involves the reaction of but-3-yn-2-ol with 2,2-dimethylpropylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation of the alcohol, followed by nucleophilic substitution to form the desired amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(But-3-yn-2-yl)(2,2-dimethylpropyl)amine can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation catalysts.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.
Substitution: Halogenated compounds and strong bases like sodium hydride are typical reagents.
Major Products
The major products formed from these reactions include various substituted amines, alkenes, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (But-3-yn-2-yl)(2,2-dimethylpropyl)amine serves as a building block for the construction of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. Its structural features can be exploited to interact with biological targets, leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity makes it a valuable intermediate in various chemical manufacturing processes.
Mecanismo De Acción
The mechanism by which (But-3-yn-2-yl)(2,2-dimethylpropyl)amine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, altering their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages that are useful in drug design and bioconjugation.
Comparación Con Compuestos Similares
Similar Compounds
(But-3-yn-1-yl)(2,2-dimethylpropyl)amine: Similar structure but with the alkyne group at a different position.
(But-3-yn-2-yl)(2,2-dimethylpropyl)ethylamine: Contains an additional ethyl group on the amine nitrogen.
2-Methylbut-3-yn-2-yl carbamate: A carbamate derivative with similar alkyne functionality.
Uniqueness
(But-3-yn-2-yl)(2,2-dimethylpropyl)amine is unique due to its specific positioning of the alkyne and amine groups, which can influence its reactivity and interactions with other molecules. This distinct structure allows for unique applications in synthesis and potential biological activity.
Propiedades
Fórmula molecular |
C9H17N |
|---|---|
Peso molecular |
139.24 g/mol |
Nombre IUPAC |
N-but-3-yn-2-yl-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C9H17N/c1-6-8(2)10-7-9(3,4)5/h1,8,10H,7H2,2-5H3 |
Clave InChI |
GCJIJEIRTZCYLS-UHFFFAOYSA-N |
SMILES canónico |
CC(C#C)NCC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



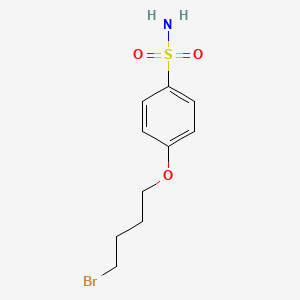
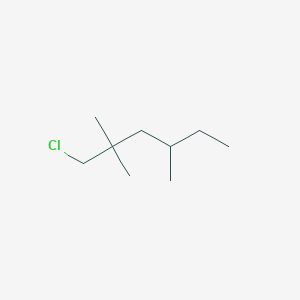
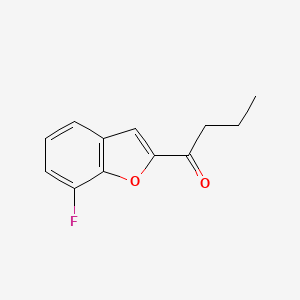

![4-[(2-Phenoxyethyl)amino]butanoic acid](/img/structure/B13196880.png)
![4,4-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13196886.png)
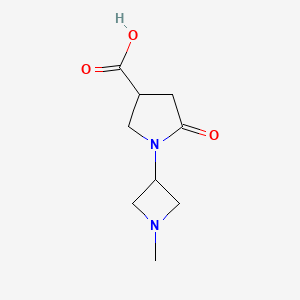

![(2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B13196902.png)
